

# Application Notes and Protocols for DDA:TDB Liposomes in Vaccine Delivery

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Compound of Interest

Compound Name: Trehalose 6,6'-dibehenate

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of liposomes composed of dimethyldioctadecylammonium (DDA) and **trehalose 6,6'-dibehenate** (TDB). This liposomal system is a potent adjuvant for subunit vaccines, capable of inducing robust cellular and humoral immune responses.

### Introduction

Cationic liposomes formulated with DDA and the synthetic cord factor analogue TDB have emerged as a promising adjuvant system for a variety of subunit vaccines, including those for tuberculosis and influenza.[1][2][3] DDA, a quaternary ammonium compound, provides a positive surface charge, facilitating interaction with and uptake by antigen-presenting cells (APCs) like dendritic cells (DCs).[4][5] TDB, a synthetic analogue of a mycobacterial cord factor, acts as an immunostimulant, promoting the maturation of DCs and the induction of a potent Th1 and Th17 cell-mediated immune response.[1][3][6] This adjuvant system, often referred to as CAF01, has demonstrated a strong depot effect at the injection site, prolonging antigen exposure to the immune system.[7][8] The physicochemical properties of DDA:TDB liposomes, such as size and surface charge, are critical for their adjuvant activity.[9][10]

### **Quantitative Data Summary**



The following tables summarize key quantitative data from various studies on DDA:TDB liposomes, providing a comparative overview of their physicochemical characteristics and immunological effects.

Table 1: Physicochemical Properties of DDA:TDB Liposomes

Formulati on	DDA:TDB Ratio (w/w or molar)	Average Particle Size (nm)	Polydispe rsity Index (PDI)	Zeta Potential (mV)	Antigen Associati on Efficiency (%)	Referenc e(s)
DDA:TDB	5:1 (w/w)	1920.0 ± 70.0	Narrow	Cationic	>90% (with OVA)	[4][11]
DDA:TDB (CAF01)	Not specified	~500	Heterogen eous	+50	High	[6][10][12]
DDA:TDB	Not specified	700	Not specified	Not specified	Not specified	[9]
DDA:TDB MLV	Not specified	1047.1 ± 135.8	Not specified	+46.26 ± 3.7	>50% after 96h	[13]
DDA:TDB SUV	Not specified	<600	Not specified	Not specified	High	[14]

Table 2: Immunological Effects of DDA:TDB Liposome Adjuvants



Vaccine Antigen	Administration Route	Key Immune Response	Key Findings	Reference(s)
Ovalbumin (OVA)	Intraperitoneal	Enhanced antigen presentation	>100-fold increase in antigen presentation efficiency by BM- DCs.	[4]
Influenza A (H3N2)	Intranasal	Mucosal and systemic antibody responses		[1][11]
Ag85B-ESAT-6 (Tuberculosis)	Intramuscular/Su bcutaneous	Strong Th1 response	Substantial production of IFN-y and high levels of IgG2b.	[3][7]
Ovalbumin (OVA)	Not specified	CD8+ T cell response	Small unilamellar vesicles (SUVs) induced significantly higher CD8 IFN-y responses compared to larger multilamellar vesicles (MLVs).	[15]

## **Experimental Protocols**

# Protocol for Preparation of DDA:TDB Liposomes (Lipid Film Hydration Method)

This protocol is a standard method for preparing multilamellar vesicles (MLVs) of DDA:TDB.



#### Materials:

- Dimethyldioctadecylammonium bromide (DDA)
- Trehalose 6,6'-dibehenate (TDB)
- Chloroform
- Sterile aqueous buffer (e.g., Tris buffer, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Nitrogen gas stream (optional)
- Vacuum pump

#### Procedure:

- Lipid Dissolution: Dissolve DDA and TDB in chloroform in a round-bottom flask. A common weight ratio is 5:1 (DDA:TDB).[2] Ensure the lipids are completely dissolved to form a clear solution.
- Film Formation: Remove the chloroform using a rotary evaporator under reduced pressure. The temperature of the water bath should be set above the phase transition temperature of the lipids (e.g., 60-65°C) to ensure a uniform lipid film. Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen.
- Drying: Dry the thin lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
- Hydration: Hydrate the lipid film with a sterile aqueous buffer by adding the buffer to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).



- Vesicle Formation: Agitate the flask by vortexing or gentle shaking until the lipid film is completely dispersed and a milky suspension of multilamellar vesicles (MLVs) is formed.
- Antigen Loading (Surface Adsorption): For surface adsorption of protein antigens, mix the
  antigen solution with the pre-formed DDA:TDB liposomes and incubate at room temperature
  for 1 hour with intermittent mixing.[4] The cationic nature of the liposomes facilitates
  electrostatic interaction with negatively charged antigens.
- Sizing (Optional): To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or sonication.[14]

## Protocol for Preparation of DDA Liposomes (Aqueous Heat Method)

This is a simpler method for preparing DDA liposomes, which can then be combined with TDB.

#### Materials:

- Dimethyldioctadecylammonium bromide (DDA)
- · Sterile distilled water
- Stirring hot plate

#### Procedure:

- Suspension: Suspend DDA in sterile distilled water at a concentration of 2.5–5 mg/ml.[4]
- Heating and Stirring: Heat the suspension to 80°C for 20 minutes with continuous stirring.
   This process facilitates the formation of liposomes.[4]
- Antigen Incorporation: For antigen incorporation, the antigen can be mixed with the preformed DDA liposomes.[4] TDB can be incorporated during the initial suspension step if desired.

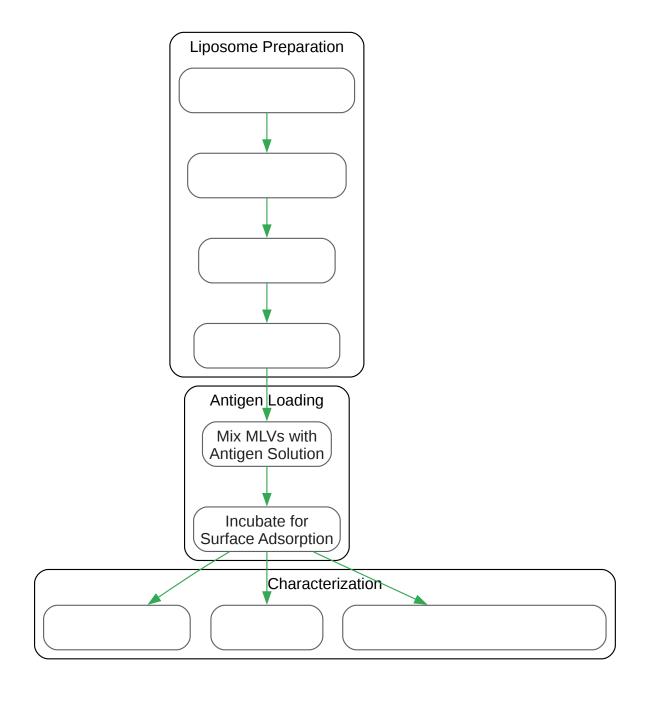
### **Characterization of DDA:TDB Liposomes**



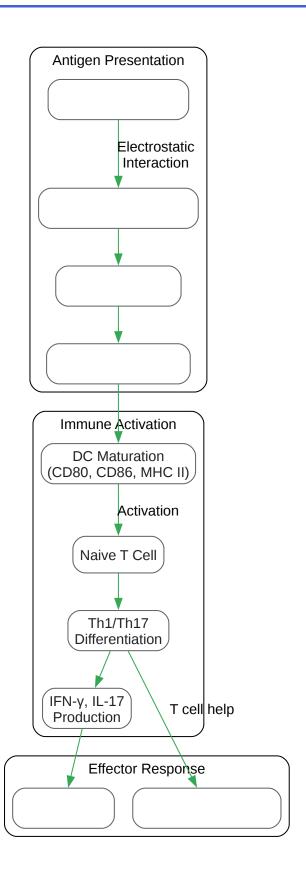
- 1. Particle Size and Polydispersity Index (PDI) Analysis:
- Method: Dynamic Light Scattering (DLS).
- Procedure: Dilute the liposome suspension in an appropriate buffer and measure the size distribution and PDI using a DLS instrument.
- 2. Zeta Potential Measurement:
- Method: Laser Doppler Velocimetry.
- Procedure: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge.
- 3. Antigen Association Efficiency:
- Method: Ultracentrifugation followed by protein quantification.
- Procedure:
- Mix the liposomes with the antigen as described in the preparation protocol.
- Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 1 hour).[4]
- Carefully collect the supernatant.
- Quantify the amount of free antigen in the supernatant using a suitable protein assay (e.g., Micro BCA Protein Assay).
- Calculate the association efficiency using the following formula: Association Efficiency (%) =
   [(Total Antigen Free Antigen) / Total Antigen] x 100

## Visualization of Workflows and Pathways Experimental Workflow for DDA:TDB Liposome Preparation and Characterization









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